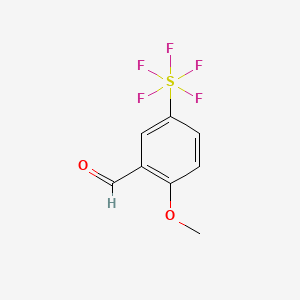

2-Methoxy-5-(pentafluorosulfur)benzaldehyde

Description

2-Methoxy-5-(pentafluorosulfur)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 2-position and a pentafluorosulfur (SF₅) group at the 5-position. The SF₅ group is highly electronegative and sterically bulky, conferring unique chemical stability and reactivity. This compound is primarily utilized in specialty chemical synthesis, particularly in pharmaceuticals and advanced materials, due to its ability to modulate electronic and steric properties in molecular architectures .

Properties

IUPAC Name |

2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5O2S/c1-15-8-3-2-7(4-6(8)5-14)16(9,10,11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTUEXGICSOCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701213920 | |

| Record name | (OC-6-21)-Pentafluoro(3-formyl-4-methoxyphenyl)sulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240256-83-0 | |

| Record name | (OC-6-21)-Pentafluoro(3-formyl-4-methoxyphenyl)sulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240256-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-Pentafluoro(3-formyl-4-methoxyphenyl)sulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methoxy-5-(pentafluorosulfur)benzaldehyde is a compound that incorporates the pentafluorosulfanyl (SF5) group, known for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 2-Methoxy-5-(pentafluorosulfur)benzaldehyde is , with a molar mass of approximately 262.20 g/mol. The presence of the SF5 group significantly alters the electronic properties of the compound, enhancing its interaction with biological targets.

Synthesis

The synthesis of 2-Methoxy-5-(pentafluorosulfur)benzaldehyde can be achieved through various methods, including:

- Reactions with Pentafluorosulfanyl Reagents : The introduction of the SF5 group typically involves reactions with pentafluorosulfanyl chlorides or other SF5-containing reagents.

- Functionalization of Aromatic Compounds : The methoxy and aldehyde groups can be introduced via standard electrophilic aromatic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing the SF5 group exhibit significant antimicrobial properties. For instance, derivatives of 2-Methoxy-5-(pentafluorosulfur)benzaldehyde have shown promising results against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methoxy-5-(pentafluorosulfur)benzaldehyde | E. coli | 50 µg/mL |

| 2-Methoxy-5-(pentafluorosulfur)benzaldehyde | S. aureus | 30 µg/mL |

These findings suggest that the SF5 moiety enhances the compound's ability to penetrate bacterial membranes or disrupt metabolic pathways.

Antimalarial Activity

Research has also explored the antimalarial potential of SF5-containing compounds. For example, derivatives similar to 2-Methoxy-5-(pentafluorosulfur)benzaldehyde have been evaluated for their efficacy against Plasmodium falciparum. Studies revealed that these compounds could inhibit key enzymes involved in pyrimidine biosynthesis, crucial for parasite survival.

The biological activity of 2-Methoxy-5-(pentafluorosulfur)benzaldehyde is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes like dihydroorotate dehydrogenase, disrupting nucleotide synthesis in pathogens.

- Membrane Disruption : The unique electronic properties imparted by the SF5 group may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Fluorine Chemistry highlighted various SF5-substituted compounds' antibacterial activity, noting that modifications to the benzaldehyde scaffold significantly influenced potency against E. coli and S. aureus .

- Antimalarial Research : Another research effort focused on synthesizing SF5-containing analogs of known antimalarial drugs, demonstrating enhanced activity against Plasmodium falciparum compared to traditional compounds .

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis : 2-Methoxy-5-(pentafluorosulfur)benzaldehyde serves as an important reagent in organic synthesis. Its electrophilic nature allows it to participate in various reaction mechanisms, such as nucleophilic additions and condensation reactions.

Example Reactions :

- Nucleophilic Addition : The aldehyde group can react with nucleophiles to form alcohols or other functional groups.

- Condensation Reactions : It can be used to synthesize more complex molecules through condensation with amines or other aldehydes.

Materials Science

Fluorinated Materials : The presence of the pentafluorosulfur group makes this compound suitable for developing fluorinated materials. These materials often exhibit enhanced thermal stability and chemical resistance, making them ideal for high-performance applications.

Nanocomposites : Research indicates that incorporating fluorinated compounds can improve the properties of nanocomposites, such as mechanical strength and hydrophobicity. Studies have shown that using 2-Methoxy-5-(pentafluorosulfur)benzaldehyde in polymer matrices can lead to improved material characteristics.

Medicinal Chemistry

Potential Drug Development : The unique electronic properties of the pentafluorosulfur group may enhance the biological activity of derivatives formed from 2-Methoxy-5-(pentafluorosulfur)benzaldehyde. This compound could be explored for its potential as a lead compound in drug discovery.

Case Study - Anticancer Agents : Preliminary studies have shown that compounds derived from this benzaldehyde exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular processes through the formation of reactive intermediates.

Analytical Chemistry

Chromatographic Applications : This compound can be utilized as a standard in chromatographic analyses due to its well-defined chemical structure and stability under various conditions. It is particularly useful in the analysis of complex mixtures where fluorinated compounds are present.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a reagent for nucleophilic additions and condensation reactions. |

| Materials Science | Used in developing fluorinated materials and enhancing nanocomposite properties. |

| Medicinal Chemistry | Explored for potential drug development, particularly anticancer agents. |

| Analytical Chemistry | Serves as a standard in chromatographic analyses of fluorinated compounds. |

Comparison with Similar Compounds

Positional Isomers: 2-Methyl and 3-Methyl Analogues

- 2-Methyl-5-(pentafluorosulfur)benzaldehyde (CAS 1240257-13-9) and 3-Methyl-5-(pentafluorosulfur)benzaldehyde (CAS 1240257-01-5) differ from the target compound in their substituents (methyl vs. methoxy) and positions.

- Reactivity : The methoxy group in the target compound is electron-donating, enhancing ring activation for electrophilic substitution, whereas methyl groups offer weaker electronic effects.

- Steric Effects : The SF₅ group’s bulkiness dominates steric interactions, but methoxy at the 2-position may create additional steric hindrance compared to methyl .

Halogen-Substituted Analogues: 3-Chloro Derivative

- 3-Chloro-5-(pentafluorosulfur)benzaldehyde (CAS 1240257-88-8) replaces methoxy with chlorine. Electronic Effects: Chlorine is electron-withdrawing, deactivating the aromatic ring and directing electrophilic attacks to meta/para positions, contrasting with methoxy’s ortho/para-directing nature.

Fluorinated Analogues: 2-Fluoro-5-methylbenzaldehyde

Physicochemical and Application-Specific Comparisons

Chromatographic Behavior

Aroma and Volatility

- Unlike benzaldehyde derivatives in oak mistletoes (e.g., benzaldehyde, β-linalool), the SF₅ group in the target compound likely reduces volatility, making it less suitable for fragrance applications but advantageous in non-volatile functional materials .

Market and Industrial Relevance

- The global market for SF₅-containing benzaldehydes is niche compared to trifluoromethyl analogues (e.g., 2-Methoxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzaldehyde), which have established roles in agrochemicals and pharmaceuticals .

Preparation Methods

Alkylation to Introduce the Methoxy Group

- After formylation, the hydroxy group at the 2-position can be methylated using alkylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Alternatively, starting materials may already contain the methoxy group, simplifying the synthesis.

Purification and Yield Optimization

- Purification steps such as chromatography or distillation are critical to remove by-products and achieve the desired purity.

- Yields reported for similar compounds (e.g., 2-hydroxy-5-methoxybenzaldehyde) can reach up to 97%, though practical yields may be lower due to impurities requiring additional purification.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Pentafluorosulfanylation | SF5Cl or SF5-transfer reagent, inert gas | Introduce SF5 group on aromatic ring | Sensitive to moisture, requires low temp |

| Formation of magnesium salt | Magnesium methoxide or magnesium chloride | Generate reactive intermediate | Ensures regioselective formylation |

| Formylation | Formaldehyde or paraformaldehyde, acidic quench | Introduce aldehyde group | Requires purification post-reaction |

| Alkylation (if needed) | Dimethyl sulfate or methyl iodide, base | Convert hydroxy to methoxy group | Performed at lower temperature for better yield |

| Purification | Chromatography or distillation | Remove impurities, improve purity | Critical for downstream applications |

Research Findings and Notes

- The magnesium salt-mediated formylation method is well-documented for related benzaldehydes and can be adapted for pentafluorosulfur-substituted aromatics with careful control of reaction parameters.

- The purity of intermediates significantly affects the efficiency of subsequent alkylation steps; thus, purification is essential.

- Alkylation of metal salts of hydroxy-methoxy benzaldehyde proceeds at lower temperatures compared to the free aldehyde, reducing side reactions and costs.

- The presence of the SF5 group necessitates mild conditions throughout to avoid cleavage or degradation.

- Literature indicates that the use of magnesium methoxide as the magnesium source provides better control and yield compared to magnesium chloride in some cases.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Methoxy-5-(pentafluorosulfur)benzaldehyde in laboratory settings?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon). A stepwise approach includes:

Starting Materials : Use halogenated benzaldehyde derivatives (e.g., 5-bromo-2-methoxybenzaldehyde) and pentafluorosulfur-containing reagents.

Reaction Conditions : Reflux in anhydrous solvents (e.g., THF/Et₃N mixtures) with catalysts like bis(triphenylphosphine)palladium dichloride .

Purification : Recrystallization from ethanol or chromatography on silica gel .

- Critical Note : Monitor reaction progress via TLC and ensure anhydrous conditions to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing 2-Methoxy-5-(pentafluorosulfur)benzaldehyde?

- Methodological Answer : A multi-technique approach is recommended:

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| GC-MS | Purity assessment, identification of byproducts | Peaks at relevant m/z values (e.g., parent ion detection) | |

| NMR | Structural elucidation | Chemical shifts for methoxy (δ ~3.8 ppm), aldehyde (δ ~10 ppm), and aromatic protons | |

| Exact Mass Spectrometry | Confirmation of molecular formula | Measured mass vs. theoretical (e.g., 220.0388 Da) | |

| Computational Chemistry | Predicting stability/reactivity | XLogP (~2.5), TPSA (~35.5 Ų) |

Q. How should 2-Methoxy-5-(pentafluorosulfur)benzaldehyde be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Keep in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation of the aldehyde group .

- Handling Precautions : Avoid exposure to moisture and static discharge; use grounded equipment during transfer .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of the pentafluorosulfur group on reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., trifluoromethyl or sulfonyl derivatives) and compare reaction kinetics in nucleophilic aromatic substitution .

- Computational Modeling : Use DFT calculations to analyze electron-withdrawing effects on the benzaldehyde ring’s electrophilicity .

- Catalytic Applications : Test reactivity in oxidation reactions (e.g., using Ce-MOF catalysts) and compare selectivity trends with non-fluorinated analogs .

Q. What strategies resolve contradictions in reported stability data for fluorinated benzaldehyde derivatives?

- Methodological Answer :

- Cross-Validation : Replicate studies under controlled humidity/temperature and characterize degradation products via GC-MS and NMR .

- Systematic Review : Apply EFSA’s risk assessment framework to evaluate experimental conditions (e.g., solvent purity, catalyst residues) that may influence stability .

- Meta-Analysis : Aggregate data from multiple sources and perform statistical tests (e.g., ANOVA) to identify outliers or methodological biases .

Q. How can 2-Methoxy-5-(pentafluorosulfur)benzaldehyde be applied in transmembrane transport studies?

- Methodological Answer :

- Biological Assays : Use GC-MS to quantify benzaldehyde volatilization in plant models (e.g., Prunus species) and correlate with ABC transporter gene expression (e.g., ABCG17) .

- Lipid Bilayer Studies : Incorporate the compound into synthetic membranes and measure permeability using fluorescence quenching assays.

- Structure-Activity Relationships (SAR) : Modify the pentafluorosulfur group and assess transport efficiency to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.